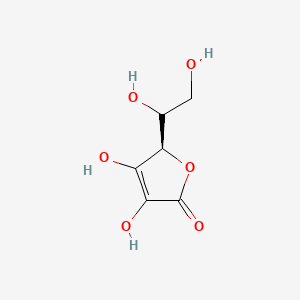
Vitamin C-6-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vitamin C-6-13C: is a stable isotope-labeled form of L-ascorbic acid, commonly known as vitamin C. This compound is specifically labeled with carbon-13 at the second carbon position, making it useful in various scientific studies, particularly in tracing metabolic pathways and studying the kinetics of ascorbic acid in biological systems. L-ascorbic acid is a water-soluble vitamin found in various foodstuffs and is essential for the biosynthesis of collagen, L-carnitine, and neurotransmitters. It also functions as an antioxidant, protecting cells from oxidative damage .
作用機序
Target of Action
L-Ascorbic Acid-6-13C, also known as Vitamin C, primarily targets the Cav3.2 channels . These channels play a crucial role in various physiological processes, including the regulation of membrane potential and calcium signaling .
Mode of Action
L-Ascorbic Acid-6-13C selectively inhibits Cav3.2 channels with an IC50 of 6.5 μM . This interaction results in changes in calcium signaling, which can influence various cellular processes .
Biochemical Pathways
L-Ascorbic Acid-6-13C is involved in several biochemical pathways. It plays a significant role in the L-galactose pathway , which is the main pathway for AsA biosynthesis in plants . It also participates in the D-galacturonic acid pathway . The compound’s action affects these pathways and their downstream effects, which include the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Pharmacokinetics
The pharmacokinetics of L-Ascorbic Acid-6-13C is complex. Its absorption, distribution, metabolism, and excretion are highly dose-dependent . At physiological doses, the pharmacokinetics of L-Ascorbic Acid-6-13C follows zero-order kinetics, while at pharmacological doses, it changes to first-order kinetics . This property impacts the compound’s bioavailability and can be used to calculate precise dosing regimens for various treatments .
Result of Action
The action of L-Ascorbic Acid-6-13C results in various molecular and cellular effects. It acts as a collagen deposition enhancer and an elastogenesis inhibitor . It also exhibits anti-cancer effects through the generation of reactive oxygen species (ROS) and selective damage to cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Ascorbic Acid-6-13C. For instance, plant ascorbate levels change differentially in response to varying environmental stress conditions, depending on the degree of stress and species sensitivity . Furthermore, the compound’s stability and oxidative degradation can be improved by forming inclusion complexes with other compounds, such as hydroxypropyl-β-cyclodextrin .
生化学分析
It is a water-soluble cyclic lactone with a structure similar to glucose .
Biochemical Properties
L-[2-13C]Ascorbic acid plays a pivotal role in maintaining the intracellular redox balance throughout all the stages of plant growth and development, fruit ripening, and abiotic stress responses . It acts as a reductant, a cofactor, a substrate, an antioxidant, and a pro-oxidant .
Cellular Effects
As a major antioxidant, L-[2-13C]Ascorbic acid not only maintains redox balance and resists biological and abiotic stress but also regulates plant growth, induces flowering, and delays senescence through complex signal transduction networks .
Molecular Mechanism
L-[2-13C]Ascorbic acid exerts its effects at the molecular level through various mechanisms. It is involved in cell growth and division and plant hormone biosynthesis . It also plays important roles as an antioxidant and quenching free radical, particularly during photosynthesis and photoprotection .
Temporal Effects in Laboratory Settings
It is known that L-[2-13C]Ascorbic acid plays a crucial role throughout all stages of plant growth and development, fruit ripening, and abiotic stress responses .
Metabolic Pathways
L-[2-13C]Ascorbic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of L-[2-13C]Ascorbic acid and its effects on activity or function are complex and involve various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Vitamin C-6-13C typically involves the chemical synthesis of L-ascorbic acid with the incorporation of carbon-13 at the second carbon position. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of glucose labeled with carbon-13, which is then converted to L-ascorbic acid through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled glucose or other suitable precursors. The process includes several steps such as fermentation, chemical synthesis, and purification to obtain the final product with high isotopic purity. The production process is designed to ensure that the final product meets the required specifications for isotopic labeling and purity .
化学反応の分析
Types of Reactions: Vitamin C-6-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological functions and applications in scientific research.
Common Reagents and Conditions:
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products Formed: The major products formed from these reactions include dehydroascorbic acid, various ascorbate derivatives, and other oxidation products. These products are important for understanding the metabolic pathways and biological functions of ascorbic acid .
科学的研究の応用
Vitamin C-6-13C has numerous applications in scientific research, including:
類似化合物との比較
Vitamin C-6-13C can be compared with other isotopically labeled ascorbic acid compounds, such as:
L-[1-13C]ascorbic acid: Labeled at the first carbon position, used for similar metabolic and kinetic studies.
L-[3-13C]ascorbic acid: Labeled at the third carbon position, also used in tracing studies.
L-[13C6]ascorbic acid: Fully labeled with carbon-13 at all six carbon positions, providing comprehensive data in metabolic studies.
The uniqueness of this compound lies in its specific labeling at the second carbon position, making it particularly useful for studying specific metabolic pathways and reactions involving this position .
特性
IUPAC Name |
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-DOAHDZERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1C(=C(C(=O)O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-81-7 |
Source


|
| Record name | ascorbic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

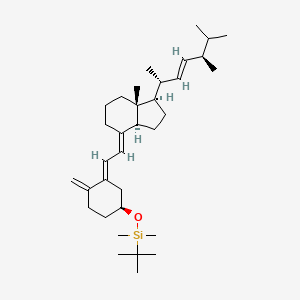
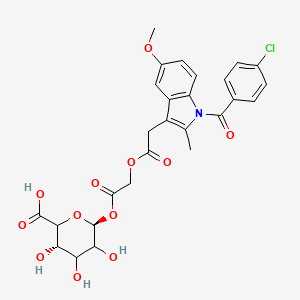

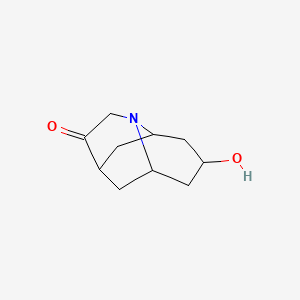
![2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B1146070.png)
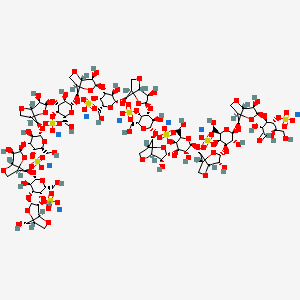
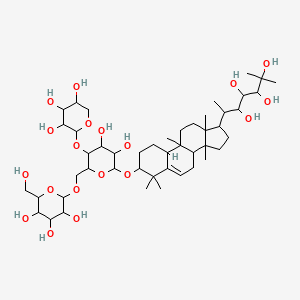
![methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1146077.png)
